6,7-Difluoro-1,3-benzoxazol-2-amine hydrochloride
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Overview
Description
6,7-Difluoro-1,3-benzoxazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H5ClF2N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,3-benzoxazol-2-amine hydrochloride typically involves the reaction of 2-aminophenol with fluorinated reagents under specific conditions. One common method includes the use of 2-aminophenol as a precursor, which undergoes a series of reactions involving fluorination and cyclization to form the benzoxazole ring . The reaction conditions often require the use of catalysts such as FeCl3 and solvents like toluene, with the reaction being carried out at elevated temperatures (e.g., 110°C) for extended periods (e.g., 24 hours) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,3-benzoxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although specific reducing agents and conditions are required.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the benzoxazole ring.
Scientific Research Applications
6,7-Difluoro-1,3-benzoxazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,3-benzoxazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the fluorine substituents.
6-Fluoro-1,3-benzoxazol-2-amine: A similar compound with only one fluorine atom.
7-Fluoro-1,3-benzoxazol-2-amine: Another related compound with a single fluorine atom at a different position.
Uniqueness
6,7-Difluoro-1,3-benzoxazol-2-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated or mono-fluorinated counterparts. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
6,7-difluoro-1,3-benzoxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O.ClH/c8-3-1-2-4-6(5(3)9)12-7(10)11-4;/h1-2H,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYXWNKQOUABTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)N)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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